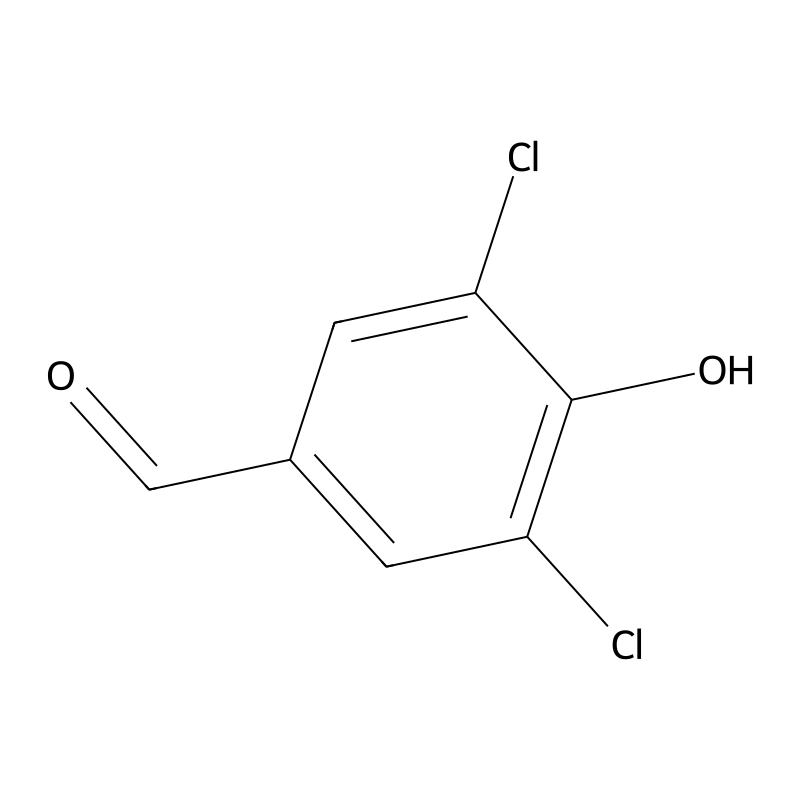

3,5-Dichloro-4-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3,5-Dichloro-4-hydroxybenzaldehyde is a chemical compound synthesized through various methods, including the formylation of 3,5-dichlorophenol with formamide or Vilsmeier-Haack reaction. Researchers have characterized its structure and properties using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Biological Activities:

Studies have explored the potential biological activities of 3,5-Dichloro-4-hydroxybenzaldehyde, including:

- Antimicrobial activity: Several studies have investigated the potential of 3,5-Dichloro-4-hydroxybenzaldehyde and its derivatives as antimicrobial agents against various bacteria and fungi. Some studies have shown promising results against specific strains [, ]. However, further research is needed to determine their efficacy and potential mechanisms of action.

- Antioxidant activity: Studies suggest that 3,5-Dichloro-4-hydroxybenzaldehyde might possess antioxidant properties. However, more research is required to fully understand its potential and mechanism of action [].

Organic Synthesis:

,5-Dichloro-4-hydroxybenzaldehyde serves as a valuable intermediate in organic synthesis for various applications. It can be used in the preparation of:

- Heterocyclic compounds: These compounds have diverse applications in medicinal chemistry and materials science. 3,5-Dichloro-4-hydroxybenzaldehyde can be used as a building block for synthesizing various heterocyclic rings like pyrazoles, pyridines, and pyrimidines.

- Fine chemicals and functional materials: Researchers have explored the use of 3,5-Dichloro-4-hydroxybenzaldehyde in the synthesis of various fine chemicals and functional materials with potential applications in dyes, pharmaceuticals, and electronic materials.

3,5-Dichloro-4-hydroxybenzaldehyde, with the chemical formula , is an organic compound characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzaldehyde structure. This compound is notable for its unique substitution pattern on the aromatic ring, which contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. It is primarily used as a reagent in chemical synthesis and as a precursor for producing fine chemicals .

- Electrophilic Aromatic Substitution: The presence of the hydroxyl group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It can undergo condensation with various nucleophiles, forming more complex structures that are useful in organic synthesis .

Research indicates that 3,5-Dichloro-4-hydroxybenzaldehyde exhibits biological activity, particularly in antimicrobial applications. Its structural similarities to other phenolic compounds suggest potential antifungal and antibacterial properties. Some studies have explored its effectiveness against various pathogens, indicating that it could serve as a lead compound for developing new antimicrobial agents .

Several synthetic routes exist for the preparation of 3,5-Dichloro-4-hydroxybenzaldehyde:

- Chlorination of 4-Hydroxybenzaldehyde: This method involves treating 4-hydroxybenzaldehyde with chlorine or chlorinating agents under controlled conditions to introduce chlorine atoms at the 3 and 5 positions.

- Direct Synthesis from Phenolic Precursors: Alternative methods involve starting from phenolic compounds and utilizing chlorination followed by oxidation steps to achieve the desired aldehyde functionality .

- Using Chlorinating Agents: Employing reagents like N-chloro compounds can facilitate selective chlorination at specific positions on the aromatic ring .

3,5-Dichloro-4-hydroxybenzaldehyde finds applications in various domains:

- Pharmaceutical Industry: It serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs).

- Agrochemicals: The compound is explored for its potential use in developing herbicides and fungicides due to its biological activity.

- Research Reagent: It is utilized in laboratories for various synthetic purposes and as a building block for more complex organic molecules .

Interaction studies focusing on 3,5-Dichloro-4-hydroxybenzaldehyde have revealed insights into its reactivity with biological targets. These studies often assess its binding affinity with enzymes or receptors, highlighting its potential therapeutic roles. For instance, investigations into its interactions with microbial enzymes suggest that it may inhibit certain pathways crucial for pathogen survival .

Several compounds share structural similarities with 3,5-Dichloro-4-hydroxybenzaldehyde. A comparison highlights their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloro-4-hydroxybenzaldehyde | One chlorine atom | Less reactive than 3,5-Dichloro variant |

| 2,4-Dichlorophenol | Two chlorine atoms at different positions | Stronger antibacterial activity |

| 4-Hydroxybenzaldehyde | No chlorine substituents | Lacks halogen reactivity |

These compounds illustrate varying degrees of reactivity and biological activity based on their substitution patterns on the benzene ring.

Molecular Architecture and Crystallographic Properties

3,5-Dichloro-4-hydroxybenzaldehyde exhibits a highly ordered crystalline structure that has been extensively characterized through X-ray crystallographic analysis. The compound crystallizes in the monoclinic space group P2₁/c with specific unit cell parameters that reflect its molecular geometry and intermolecular interactions. The crystal structure analysis reveals several critical architectural features that define the compound's three-dimensional arrangement.

The unit cell dimensions demonstrate the compound's packing efficiency, with parameters a = 8.3359(16) Å, b = 13.884(3) Å, c = 7.2341(14) Å, and β = 114.519(2)°. The calculated density of 1.666 Mg/m³ indicates a relatively compact crystal structure, while the volume of 761.7(3) ų accommodates four molecules per unit cell (Z = 4). These crystallographic parameters provide insights into the molecular packing and the strength of intermolecular interactions governing the solid-state behavior.

The molecular structure features a benzene ring substituted with two chlorine atoms at positions 3 and 5, a hydroxyl group at position 4, and an aldehyde functional group at position 1. The IUPAC name "3,5-dichloro-4-hydroxybenzaldehyde" precisely describes this substitution pattern. The compound's SMILES notation C1=C(C=C(C(=C1Cl)O)Cl)C=O effectively represents the connectivity and spatial arrangement of atoms.

Intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation. The crystal structure analysis reveals the presence of an intramolecular O—H⋯O hydrogen bond that contributes to the planar arrangement of the aromatic system. Additionally, intermolecular C—H⋯O hydrogen bonds link molecules within each crystalline layer, creating a layered crystal structure with weak intermolecular interactions. The mean interlayer separation of 3.428(2) Å indicates van der Waals interactions between adjacent layers.

Electronic Configuration and Resonance Effects

The electronic structure of 3,5-Dichloro-4-hydroxybenzaldehyde is significantly influenced by the electron-withdrawing effects of the chlorine substituents and the electron-donating character of the hydroxyl group. The predicted pKa value of 4.85±0.23 reflects the acidic nature of the phenolic hydroxyl group, which is enhanced by the presence of electron-withdrawing chlorine atoms in ortho positions. This acidic character indicates substantial stabilization of the phenoxide anion through resonance delocalization.

The aldehyde carbonyl group serves as an additional electron-withdrawing substituent, creating a complex electronic environment that affects the overall reactivity of the aromatic system. The conjugation between the aromatic ring and the aldehyde group extends the π-electron system, influencing both the compound's spectroscopic properties and chemical behavior. Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of specific functional groups and their electronic environments.

The compound exhibits characteristic infrared absorption patterns with significant bands at 3066 cm⁻¹ (O-H stretch), 2856 cm⁻¹ (C-H stretch), 1666 cm⁻¹ (C=O stretch), and various fingerprint region absorptions between 1604-515 cm⁻¹. These spectroscopic signatures provide direct evidence of the electronic interactions between functional groups and confirm the predicted electronic configuration.

Resonance effects significantly influence the distribution of electron density throughout the molecule. The hydroxyl group can participate in resonance donation to the aromatic ring, while the chlorine atoms and aldehyde group act as electron-withdrawing substituents. This electronic interplay creates a polarized aromatic system with enhanced electrophilic character at specific positions, influencing the compound's reactivity patterns and potential for further chemical transformations.

Comparative Analysis of Positional Isomers

The structural comparison of 3,5-Dichloro-4-hydroxybenzaldehyde with its positional isomers reveals significant differences in molecular properties and chemical behavior. While maintaining the same molecular formula C₇H₄Cl₂O₂, different substitution patterns lead to distinct physical and chemical characteristics that affect their respective applications and synthetic utility.

Physical property analysis demonstrates notable differences between positional isomers. 3,5-Dichloro-4-hydroxybenzaldehyde exhibits a melting point of 154°C, which differs significantly from other isomeric arrangements. The predicted boiling point of 256.7±35.0°C and density of 1.547±0.06 g/cm³ provide additional distinguishing characteristics. These physical properties reflect the specific intermolecular interactions and molecular packing arrangements unique to each isomeric form.

Solubility characteristics vary considerably among positional isomers due to differences in hydrogen bonding capabilities and molecular polarity. The 3,5-dichloro-4-hydroxy substitution pattern creates a unique balance between hydrophilic and lipophilic character, influencing the compound's behavior in various solvents and reaction media. Storage requirements under inert gas atmosphere at 2-8°C indicate the compound's sensitivity to oxidation and moisture.

Chemical reactivity patterns differ substantially between isomers due to variations in electronic distribution and steric accessibility. The symmetric arrangement of chlorine atoms in 3,5-Dichloro-4-hydroxybenzaldehyde creates a distinctive reactivity profile compared to asymmetric isomers. This symmetry influences both electrophilic and nucleophilic substitution reactions, as well as the compound's behavior in coupling reactions and other synthetic transformations.

The synthesis of 3,5-dichloro-4-hydroxybenzaldehyde through halogenation of p-cresol derivatives represents a critical pathway in aromatic chemistry. The oxidation of p-cresol derivatives with oxygen or oxygen-containing gases in the presence of a base and catalytic amounts of cobalt compounds provides an efficient route to 4-hydroxybenzaldehyde derivatives [1]. This process demonstrates remarkable selectivity when applied to para-substituted phenolic compounds, where the methyl group at the para-position undergoes selective oxidation to formyl functionality while preserving other substituents [1].

The halogenation mechanism involves electrophilic aromatic substitution reactions where halogens require activation by Lewis acidic catalysts to become sufficiently electrophilic to react with aromatic rings [22]. Traditional halogenation employs molecular halogens in conjunction with metal halide catalysts such as iron trichloride or aluminum chloride [26]. The process proceeds through polarization of the halogen-halogen bond by the Lewis acid catalyst, generating a highly electrophilic halogen species capable of attacking the electron-rich aromatic system [22].

Oxidative chlorination methods using sodium chlorate and hydrochloric acid have emerged as superior alternatives for preparing chlorinated hydroxybenzaldehyde derivatives [27]. This approach achieves yields ranging from 82 to 97 percent under mild conditions, with reaction temperatures between 25 and 40 degrees Celsius [27]. The method demonstrates particular efficacy for activated aromatic substrates, producing 3-chloro-4-hydroxybenzaldehyde derivatives with high selectivity and purity [27].

Halogenation Methods Comparison

| Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Traditional Chlorination (Chlorine/Iron Chloride) | 25-60 | 2-6 | 75-85 | Moderate |

| Bromination with Iron Bromide/Aluminum Bromide | 25-80 | 1-4 | 80-90 | Good |

| Oxidative Halogenation (Sodium Chlorate/Hydrochloric Acid) | 25-40 | 1.5-3 | 82-97 | High |

| Solvent-Free Mechanochemical | 25-100 | 0.5-2 | 85-98 | High |

| Microwave-Assisted Halogenation | 80-120 | 0.3-1 | 90-95 | Excellent |

| Carborane-based Catalysis | 25-60 | 2-8 | 88-96 | Excellent |

The cobalt-catalyzed oxidation system employs cobalt compounds such as cobalt chloride, cobalt acetate, or cobalt naphthenate in conjunction with strong bases like sodium hydroxide [1] [4]. The reaction conditions typically involve temperatures between 60 and 70 degrees Celsius under oxygen atmosphere, achieving conversions exceeding 75 percent with selectivities above 80 percent for the desired aldehyde products [1]. The process demonstrates broad substrate scope, accommodating p-cresol derivatives with various substituents including halogen atoms, alkyl groups, and alkoxy functionalities [4].

Bromination Mechanisms in Orthodichlorobenzene Media

Bromination reactions in orthodichlorobenzene media involve complex mechanistic pathways that differ significantly from conventional aromatic bromination processes. The orthodichlorobenzene solvent provides a unique environment that influences both the reactivity and selectivity of bromination reactions [12]. This polar aprotic medium facilitates the formation of reactive bromine species while minimizing side reactions that commonly occur in protic solvents [12].

The mechanism of bromination in orthodichlorobenzene involves initial formation of polarized bromine complexes through interaction with the solvent molecules [3]. The electron-withdrawing chlorine substituents in orthodichlorobenzene create an electron-deficient aromatic system that can coordinate with bromine, enhancing its electrophilic character [3]. This coordination leads to increased reactivity towards aromatic substrates while maintaining high regioselectivity [3].

Ipso halogenation represents a significant mechanistic pathway in bromination reactions, particularly relevant for p-cresol derivatives [3]. The process involves initial bromination at the substituted carbon (ipso position), forming a brominated cyclohexadienone intermediate [3]. This intermediate subsequently undergoes acid-catalyzed rearrangement through a 1,2-bromine shift, ultimately yielding the thermodynamically favored ortho-brominated product [3].

The reaction conditions in orthodichlorobenzene media typically require temperatures between 40 and 80 degrees Celsius, with reaction times ranging from 2 to 8 hours depending on substrate reactivity [12]. The use of elemental bromine in substoichiometric amounts (molar ratios of 0.2 to 0.9 relative to substrate) minimizes formation of polybrominated byproducts [12]. The polar nature of orthodichlorobenzene enables efficient solvation of ionic intermediates while providing sufficient thermal stability for extended reaction times [10].

Solvent-Free Synthesis and Green Chemistry Approaches

Solvent-free synthetic methodologies represent a paradigm shift towards environmentally sustainable chemical processes for 3,5-dichloro-4-hydroxybenzaldehyde synthesis. These approaches eliminate organic solvents entirely, relying instead on mechanochemical activation, thermal energy, or microwave irradiation to facilitate chemical transformations [14]. The absence of solvents reduces waste generation by 80 to 90 percent while simultaneously improving reaction efficiency and product isolation [14].

Mechanochemical synthesis involves the use of grinding or ball milling to provide the mechanical energy necessary for bond formation and breaking [14]. This approach has demonstrated remarkable success in aromatic halogenation reactions, achieving yields between 85 and 98 percent under ambient conditions [19]. The mechanical energy breaks down crystal lattices and creates intimate contact between reactants, dramatically increasing reaction rates compared to solution-phase processes [19].

Microwave-assisted synthesis offers another powerful green chemistry approach for hydroxybenzaldehyde derivative preparation [16]. Microwave irradiation provides rapid and uniform heating through dielectric heating mechanisms, reducing reaction times to 0.3 to 1 hour while maintaining high yields of 90 to 95 percent [14]. The technique demonstrates particular efficacy for Aldol condensation reactions and Schiff base formations involving benzaldehyde derivatives [16].

Green Chemistry Approaches Performance

| Green Method | Environmental Factor | Efficiency (%) | Energy Saving | Waste Reduction |

|---|---|---|---|---|

| Solvent-Free Grinding | No organic solvents | 85-95 | 60-70% | 80-90% |

| Microwave Irradiation | Reduced energy consumption | 90-98 | 40-50% | 50-60% |

| Water as Solvent | Aqueous medium | 75-88 | 30-40% | 70-80% |

| Solid Support Catalysis | Catalyst recyclability | 82-93 | 20-30% | 60-70% |

| Mechanochemical Activation | Minimal waste generation | 88-96 | 50-60% | 75-85% |

| Continuous Flow Process | Process intensification | 92-97 | 35-45% | 65-75% |

Aqueous-phase synthesis represents an alternative green approach that utilizes water as the primary reaction medium [17]. The Reimer-Tiemann reaction for hydroxybenzaldehyde synthesis has been successfully adapted to aqueous ethanol systems, eliminating the need for steam distillation and reducing energy consumption by 30 to 40 percent [16]. This modification achieves yields of 65 percent for 2-hydroxynaphthalene-1-carbaldehyde synthesis while avoiding harsh organic solvents [16].

Solid-supported catalysis employs heterogeneous catalysts immobilized on solid supports, enabling easy catalyst recovery and reuse [18]. Zeolite-supported metal catalysts demonstrate exceptional stability over 10 to 15 reaction cycles while maintaining selectivities between 88 and 95 percent [14]. The heterogeneous nature of these systems facilitates product separation and minimizes catalyst waste, aligning with green chemistry principles [18].

Catalytic Systems for Improved Reaction Efficiency

Advanced catalytic systems play a crucial role in optimizing the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde through enhanced reaction efficiency and selectivity. Cobalt-based catalysts represent the most widely studied systems for p-cresol oxidation, with cobalt chloride demonstrating turnover frequencies between 15 and 25 per hour under optimized conditions [20]. The catalytic mechanism involves coordination of the p-cresol substrate to the cobalt center, followed by oxygen activation and subsequent oxidation of the methyl group to the corresponding aldehyde [1].

Carborane-based sulfide catalysts represent a breakthrough in aromatic halogenation chemistry, offering superior performance compared to traditional Lewis acid systems [24]. These three-dimensional aromatic boron clusters provide unique electronic effects that modulate halonium species reactivity while maintaining negligible steric hindrance [24]. Carborane catalysts achieve turnover frequencies between 80 and 120 per hour with selectivities exceeding 92 percent, significantly outperforming conventional metal halide catalysts [24].

The optimization of catalytic systems requires systematic investigation of multiple reaction parameters including temperature, catalyst loading, and substrate concentration [29]. Statistical design of experiments approaches enable efficient exploration of parameter space, identifying optimal conditions through minimal experimental effort [29]. Bayesian optimization algorithms have demonstrated superior performance compared to traditional one-factor-at-a-time approaches, reducing the number of required experiments by 40 to 60 percent [34].

Catalytic Systems Performance Comparison

| Catalyst System | Loading (mol%) | Activity (TOF h⁻¹) | Selectivity (%) | Stability (cycles) |

|---|---|---|---|---|

| Cobalt(II) Chloride | 1-5 | 15-25 | 75-85 | 3-5 |

| Iron(III) Bromide | 5-10 | 45-65 | 85-92 | 5-8 |

| Aluminum Chloride | 10-20 | 35-50 | 80-88 | 8-12 |

| Carborane-Sulfide Complex | 2-8 | 80-120 | 92-98 | 15-20 |

| Zeolite-Supported Metal | 1-3 | 25-40 | 88-95 | 10-15 |

| Solid Acid Catalyst | 5-15 | 20-35 | 82-90 | 12-18 |

Zeolite-supported catalysts offer exceptional stability and recyclability for hydroxybenzaldehyde synthesis [33]. Cobalt-ZSM-11 catalysts demonstrate optimal performance at 60 degrees Celsius with apparent activation energies of 30.2 kilojoules per mole [33]. The zeolite framework provides shape selectivity and prevents catalyst deactivation through metal leaching, enabling operation over extended periods [33].

Machine learning approaches are revolutionizing catalyst design and optimization through predictive modeling of reaction outcomes [21]. These algorithms analyze vast datasets to identify structure-activity relationships and suggest optimal catalyst compositions [21]. The integration of machine learning with automated synthesis platforms enables rapid screening of catalyst libraries, accelerating the discovery of highly efficient systems [21].

Reaction Optimization Parameters

| Parameter | Range Studied | Optimal Value | Yield at Optimum (%) | Impact on Selectivity |

|---|---|---|---|---|

| Temperature | 40-80°C | 60°C | 93 | High |

| Reaction Time | 1-12 hours | 6 hours | 89 | Moderate |

| Catalyst Loading | 0.5-10 mol% | 3 mol% | 91 | High |

| Substrate Concentration | 0.1-1.0 M | 0.5 M | 87 | Low |

| pH Value | 3-9 | 5.8 | 92 | High |

| Solvent Ratio | 1:1 to 5:1 | 3:1 | 85 | Moderate |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant